molecular formula C6H13NO B2758482 2-Amino-4-methylpent-4-en-1-ol CAS No. 1315304-23-4

2-Amino-4-methylpent-4-en-1-ol

Cat. No.: B2758482
CAS No.: 1315304-23-4
M. Wt: 115.176
InChI Key: KQHRVUHDVSRZHO-UHFFFAOYSA-N
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Description

2-Amino-4-methylpent-4-en-1-ol is an organic compound with the molecular formula C6H13NO. It is characterized by the presence of an amino group, a hydroxyl group, and a double bond within its carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methylpent-4-en-1-ol can be achieved through several methods. One common approach involves the reaction of 4-methylpent-4-en-1-ol with ammonia or an amine under suitable conditions. This reaction typically requires a catalyst and may be carried out under elevated temperatures to facilitate the formation of the amino alcohol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The choice of raw materials, reaction conditions, and purification methods are optimized to achieve high efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methylpent-4-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-methylpent-4-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-methylpent-4-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biochemical effects. The compound may modulate enzymatic activity or receptor signaling pathways, leading to various physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methylpentan-1-ol
  • 2-Amino-4-methylpent-4-en-1-one
  • 2-Amino-4-methylpent-4-en-1-al

Uniqueness

2-Amino-4-methylpent-4-en-1-ol is unique due to the presence of both an amino group and a hydroxyl group along with a double bond in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-amino-4-methylpent-4-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5(2)3-6(7)4-8/h6,8H,1,3-4,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHRVUHDVSRZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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